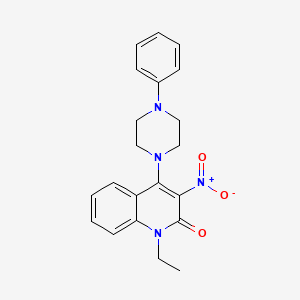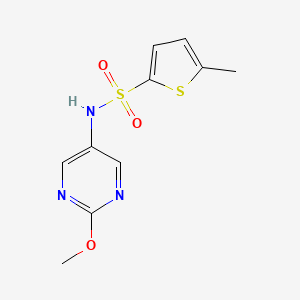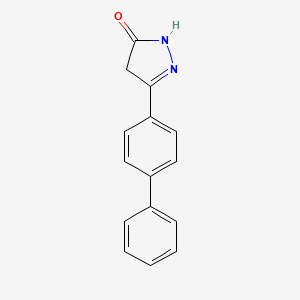![molecular formula C20H15ClN2OS B2669095 3-(4-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207020-22-1](/img/structure/B2669095.png)
3-(4-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one . Thieno[2,3-d]pyrimidin-4(3H)-ones are an important class of chemical compounds with diverse biological activities . They have been designed and synthesized as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .
科学的研究の応用
One-Step Synthesis and Green Chemistry
A significant advancement in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, a class to which our compound of interest belongs, was reported by Shi et al. (2018), who developed a catalytic four-component reaction that simplifies the synthesis process. This method is notable for its step economy, reduced catalyst loading, and ease of purification, marking a green approach in the synthesis of pharmacologically important compounds (Shi et al., 2018).
Biological Activities
Thienopyrimidine derivatives have been extensively studied for their bioactivity. Tolba et al. (2018) synthesized a new series of thieno[2,3-d]pyrimidine derivatives and evaluated their antimicrobial and anti-inflammatory properties. These compounds showed significant activity against various fungi and bacteria, highlighting their potential as bioactive agents (Tolba et al., 2018).
Nonlinear Optical (NLO) Properties
The study of the structural, electronic, and NLO properties of thienopyrimidine derivatives by Hussain et al. (2020) provides insights into the potential applications of these compounds in nonlinear optics and medicine. The research focuses on density functional theory (DFT) findings, which show excellent agreement with experimental data, suggesting the compounds' suitability for optoelectronic applications (Hussain et al., 2020).
Crystal Structure Analysis
The crystal structure of related thieno[3,2-d]pyrimidinone derivatives was determined by Liu et al. (2006), providing valuable information on the compound's molecular geometry and potential for forming intramolecular hydrogen bonds. Such studies are crucial for understanding the physicochemical properties and reactivity of these compounds (Liu et al., 2006).
Antitumor Activity
The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were conducted by Hafez and El-Gazzar (2017). Their study demonstrated that the majority of the synthesized compounds displayed potent anticancer activity against various human cancer cell lines, suggesting their potential as antitumor agents (Hafez & El-Gazzar, 2017).
作用機序
Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and synthesized as anti-PI3K agents . PI3K is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control . The compounds’ antiproliferative activity on NCI 60 cell lines and their enzymatic activity against PI3K isoforms were evaluated .
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-3-2-4-15(9-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-7-16(21)8-6-14/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRZVUQYQWVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride](/img/structure/B2669012.png)
![N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2669014.png)
![tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2669016.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2669018.png)
![6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2669019.png)








